molecular formula C12H11N3O2 B1451714 2-[(2-Pyridinylmethyl)amino]isonicotinic acid CAS No. 1019322-73-6

2-[(2-Pyridinylmethyl)amino]isonicotinic acid

Cat. No. B1451714
M. Wt: 229.23 g/mol
InChI Key: BFUNOTXWSKFEQP-UHFFFAOYSA-N
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Description

“2-[(2-Pyridinylmethyl)amino]isonicotinic acid” is a chemical compound with the molecular formula C12H11N3O2 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . This compound is a solid in form .


Molecular Structure Analysis

The molecular weight of “2-[(2-Pyridinylmethyl)amino]isonicotinic acid” is 229.23 . The SMILES string representation of its structure is O=C(O)C1=CC(NCC2=CC=NC=C2)=NC=C1 .


Physical And Chemical Properties Analysis

“2-[(2-Pyridinylmethyl)amino]isonicotinic acid” is a solid compound . Its molecular weight is 229.23 , and its molecular formula is C12H11N3O2 .

Scientific Research Applications

Antitubercular Action

  • Researchers have synthesized various isonicotinic acid hydrazides, including those substituted with amino groups, to test their antitubercular properties. These compounds have shown significant action against tuberculosis (Isler et al., 1955).

Quantitative Structure-Activity Correlations

  • A study performed quantitative structure-activity analyses on a series of 2-substituted isonicotinic acid hydrazides. This research aimed to understand how the electronic and structural properties of these compounds correlate with their biological activity, particularly against Mycobacterium tuberculosis (Seydel et al., 1976).

Chemical Analysis Techniques

  • The determination of pyridine derivatives like isonicotinic acid has been achieved through catalytic reduction and subsequent azotometry. This method offers an accurate way to quantify these compounds (Yokoo, 1959).

Synthesis of Triazoles and Antimicrobial Activities

  • Isonicotinic acid hydrazide has been utilized in the synthesis of new 1,2,4-triazoles, which were then evaluated for their antimicrobial activities. This synthesis demonstrates the versatility of isonicotinic acid derivatives in creating compounds with potential biological applications (Bayrak et al., 2009).

Luminescence and Coordination Complexes

  • The luminescence properties of isonicotinic acid complexes have been explored, particularly in the construction of metal-organic coordination networks. These studies have implications for the development of materials with optical and electronic applications (Yuan & Liu, 2005).

Nucleotide Analog Synthesis

  • Novel pyridine nucleotide cofactors with amino acid residues have been prepared using isonicotinic acid analogs. These compounds have been shown to function as substrates for mammalian NAD glycohydrolases, revealing potential biochemical applications (Imai & Hatori, 2002).

properties

IUPAC Name

2-(pyridin-2-ylmethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUNOTXWSKFEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Pyridinylmethyl)amino]isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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